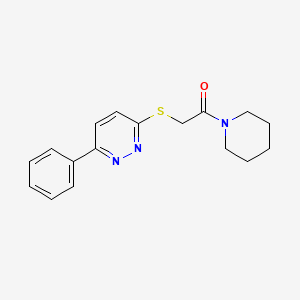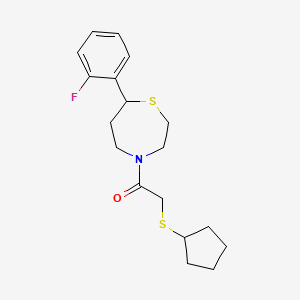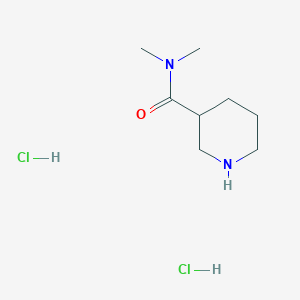![molecular formula C19H13N3O3S B2464630 5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-14-4](/img/structure/B2464630.png)
5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound . It belongs to the class of thiazolopyrimidines, which are known for their diverse therapeutic potentials . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves various methods, one of which is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported as an efficient procedure for the synthesis of thiazolopyrimidines .Molecular Structure Analysis
Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolopyrimidines include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of the starting compound on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give a vinyliodonium ylide .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Thiazolo[3,2-a]pyrimidines, the class of compounds to which CCG-28991 belongs, have demonstrated high antitumor activity . They are promising scaffolds for the design of new anticancer drugs .
Antibacterial Activity
These compounds have also shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.
Rho/SRF Pathway Inhibition
CCG-28991 is a Rho A pathway inhibitor that has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This could have implications in various cellular functions and disease processes.
Modulation of Mitochondrial Functions
CCG-28991 has been found to modulate mitochondrial functions . It significantly reduced oxidative phosphorylation in a dose-dependent manner, but increased the glycolytic rate .
Potential Therapeutic Applications
The effects of CCG-28991 on mitochondria may be useful for the assessment of the potential clinical application of CCG-28991 and its derivatives . This could lead to the development of new therapeutic strategies for various diseases.
Wirkmechanismus
While the specific mechanism of action for “5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the search results, thiazolopyrimidines are generally known for their diverse therapeutic potentials . They are recognized as valuable compounds in the treatment of various diseases due to their structural similarity to the nucleotide base pair of DNA and RNA .
Zukünftige Richtungen
Thiazolopyrimidines, including “5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, hold promise for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Eigenschaften
IUPAC Name |
5-oxo-N-(4-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-17(16-12-20-19-22(18(16)24)10-11-26-19)21-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNRKAOETLIEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2464548.png)
![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)

![methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2464555.png)
![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)




![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2464565.png)
![{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine](/img/structure/B2464567.png)


![2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464570.png)